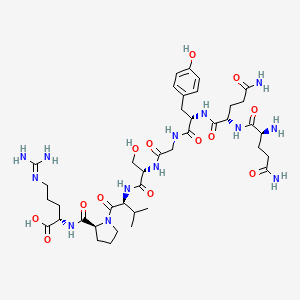![molecular formula C15H20O6 B12621166 5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid CAS No. 918668-56-1](/img/structure/B12621166.png)
5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of a suitable phenylacetic acid derivative, followed by methoxylation and subsequent chain elongation through a series of reactions including Grignard addition and oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(4-Methoxycarbonyl-butyl)-phenyl)-pentanoic acid
- 5-(2,5-Dimethoxy-phenyl)-5-oxo-pentanoic acid
Uniqueness
5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
918668-56-1 |
|---|---|
Molecular Formula |
C15H20O6 |
Molecular Weight |
296.31 g/mol |
IUPAC Name |
5-(2,4-dimethoxy-6-methoxycarbonylphenyl)pentanoic acid |
InChI |
InChI=1S/C15H20O6/c1-19-10-8-12(15(18)21-3)11(13(9-10)20-2)6-4-5-7-14(16)17/h8-9H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
CWSFWXMTEAGHAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCCCC(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12621085.png)
![4-(2-Methoxyethoxy)-6-phenylpyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621091.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate](/img/structure/B12621108.png)
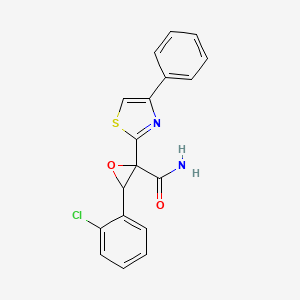
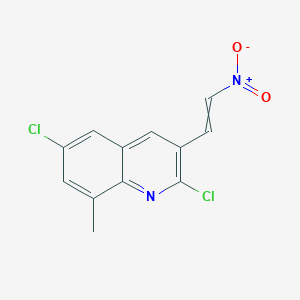
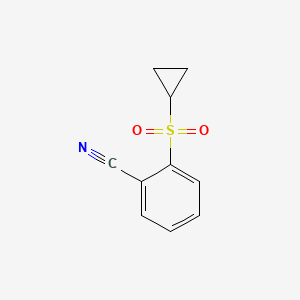
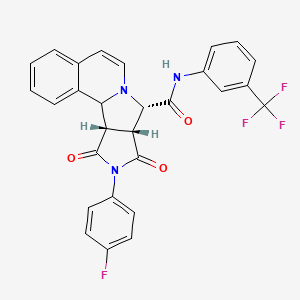
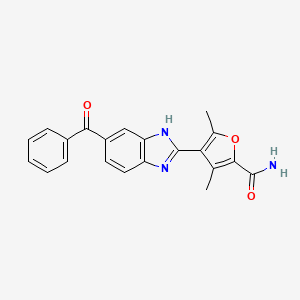
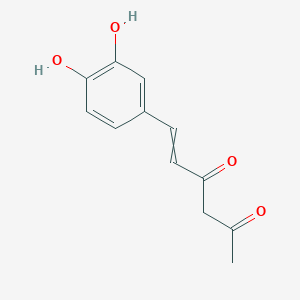
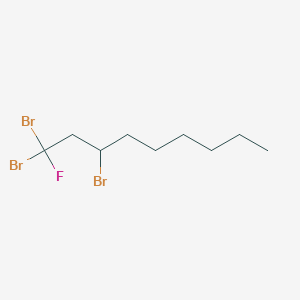
![Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate](/img/structure/B12621163.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-](/img/structure/B12621170.png)
